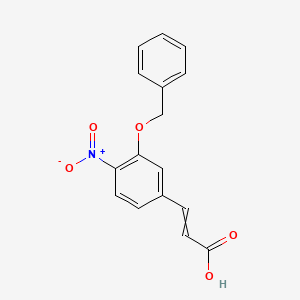

3-Benzyloxy-4-nitrocinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

128618-93-9 |

|---|---|

Molecular Formula |

C16H13NO5 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

3-(4-nitro-3-phenylmethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H13NO5/c18-16(19)9-7-12-6-8-14(17(20)21)15(10-12)22-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |

InChI Key |

SZKRWFFDHGPLKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxy 4 Nitrocinnamic Acid and Analogues

Classical and Contemporary Approaches to the Cinnamic Acid Core Synthesis

The formation of the α,β-unsaturated carboxylic acid backbone of cinnamic acids can be achieved through several reliable methods, including the Knoevenagel condensation, Wittig olefination, and the Perkin reaction. Each of these methodologies offers distinct advantages and is adaptable for the synthesis of substituted derivatives like 3-benzyloxy-4-nitrocinnamic acid, starting from the corresponding benzaldehyde (B42025).

Knoevenagel Condensation Strategies Utilizing Malonic Acid Derivatives

The Knoevenagel condensation is a versatile and widely employed method for the formation of carbon-carbon double bonds. wikipedia.orgbhu.ac.in In the context of synthesizing this compound, this reaction involves the condensation of 3-benzyloxy-4-nitrobenzaldehyde with an active methylene (B1212753) compound, typically malonic acid or its derivatives, in the presence of a basic catalyst. wikipedia.org

The Doebner modification of the Knoevenagel condensation is particularly relevant, as it utilizes pyridine (B92270) as the solvent and a catalytic amount of piperidine. organic-chemistry.org This method often leads to the direct formation of the cinnamic acid due to a subsequent decarboxylation of the intermediate alkylidenemalonic acid. wikipedia.org The reaction generally proceeds with good yields and a preference for the thermodynamically more stable E-isomer.

A typical procedure involves heating the substituted benzaldehyde and malonic acid in pyridine with a catalytic amount of piperidine. wikipedia.org Greener alternatives to the traditional pyridine/piperidine system have also been explored, employing catalysts such as ammonium salts in solvent-free conditions. tue.nl

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Stereoselectivity |

|---|---|---|---|---|

| 3-Benzyloxy-4-nitrobenzaldehyde | Malonic acid | Piperidine/Pyridine | This compound | Predominantly (E) |

| Substituted Benzaldehydes | Malonic acid | Ammonium Bicarbonate (solvent-free) | Substituted Cinnamic acids | Good to excellent |

Wittig Olefination Variants for E- and Z-Isomer Control

The Wittig reaction provides a powerful and specific method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 3-benzyloxy-4-nitrobenzaldehyde with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester.

A key advantage of the Wittig reaction is the potential for stereochemical control. Stabilized ylides, those bearing an electron-withdrawing group like an ester, generally favor the formation of the (E)-alkene, which corresponds to the desired trans-cinnamic acid derivative. organic-chemistry.orgmasterorganicchemistry.com This selectivity is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene. chem-station.com

The reaction is typically carried out by generating the ylide in situ from the corresponding phosphonium salt using a base, followed by the addition of the aldehyde. commonorganicchemistry.com One-pot procedures where the cinnamate (B1238496) ester product is directly hydrolyzed to the carboxylic acid have also been reported, often in aqueous media. scirp.org The Wittig reaction is known for its high functional group tolerance, making it compatible with the nitro and benzyloxy groups present in the target molecule. nih.gov

| Aldehyde | Wittig Reagent | Base | Product | Stereoselectivity |

|---|---|---|---|---|

| 3-Benzyloxy-4-nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaH, NaOMe, or other non-nucleophilic bases | Ethyl 3-benzyloxy-4-nitrocinnamate | Predominantly (E) |

| Aromatic Aldehydes | Stabilized Ylides | Various | (E)-Cinnamic acid derivatives | High (E)-selectivity |

Perkin Reaction and Related Condensation Mechanisms

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to yield an α,β-unsaturated carboxylic acid. wikipedia.orgiitk.ac.in To synthesize this compound, 3-benzyloxy-4-nitrobenzaldehyde would be reacted with acetic anhydride and sodium or potassium acetate (B1210297). wikipedia.org

This reaction generally requires high temperatures, often in the range of 180°C, and can result in good yields of the cinnamic acid product. unacademy.com The Perkin reaction typically favors the formation of the more stable (E)-isomer. The presence of an electron-withdrawing nitro group on the benzaldehyde can enhance its reactivity towards the carbanion generated from the anhydride. unacademy.com Microwave-assisted Perkin reactions have been shown to significantly reduce reaction times compared to conventional heating. asianpubs.org

The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. A series of subsequent steps, including dehydration and hydrolysis, leads to the final cinnamic acid product. iitk.ac.in

| Aldehyde | Anhydride | Base | Product | Key Conditions |

|---|---|---|---|---|

| 3-Benzyloxy-4-nitrobenzaldehyde | Acetic anhydride | Sodium acetate | This compound | High temperature (e.g., 180°C) |

| Aromatic Aldehydes | Acetic anhydride | Alkali acetate | Cinnamic acid derivatives | Conventional heating or microwave irradiation |

Installation and Modification of the Benzyloxy Moiety

Strategies for O-Benzylation of Hydroxy-Substituted Cinnamic Acids

The most common method for the introduction of a benzyl (B1604629) ether is the Williamson ether synthesis. masterorganicchemistry.com In the context of preparing the precursor 3-benzyloxy-4-nitrobenzaldehyde, this would involve the O-benzylation of 3-hydroxy-4-nitrobenzaldehyde. This reaction is typically carried out by treating the phenolic starting material with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

The choice of base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases for this transformation include potassium carbonate, sodium hydride, or other non-nucleophilic bases in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). chemspider.com For instance, the etherification of 4-hydroxybenzaldehyde with 4-nitrobenzyl bromide has been successfully achieved using potassium carbonate in DMF. chemspider.com A similar protocol can be adapted for the benzylation of 3-hydroxy-4-nitrobenzaldehyde.

Protective Group Chemistry Associated with Benzyloxy Functions

The benzyl group is a widely used protecting group for alcohols and phenols due to its relative stability to a range of reaction conditions, including acidic and basic media, and its susceptibility to cleavage under specific, mild conditions.

The primary method for the deprotection of a benzyl ether is catalytic hydrogenation. tcichemicals.com This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. This method is highly efficient and generally provides the deprotected alcohol and toluene as the byproduct.

It is important to consider the compatibility of the deprotection conditions with other functional groups in the molecule. In the case of this compound, catalytic hydrogenation would likely also reduce the nitro group to an amino group and the cinnamic acid double bond. nih.govorientjchem.orgrsc.org Therefore, selective deprotection of the benzyl group without affecting the nitro and alkene functionalities would require alternative methods. Oxidative cleavage methods for benzyl ethers have been developed, but their chemoselectivity in the presence of other sensitive groups would need careful evaluation. tue.nl The stability of the benzyloxy group under the conditions of the Knoevenagel, Wittig, and Perkin reactions is generally good, although strongly basic conditions in some Wittig protocols could potentially pose a risk. nih.gov

Introduction and Transformation of the Nitro Group

The introduction of a nitro group (–NO2) onto the aromatic ring is a critical step in the synthesis of this compound. This functional group is a powerful electron-withdrawing group and serves as a key intermediate for further chemical modifications. The primary method for this transformation is electrophilic aromatic substitution, specifically nitration. The choice of nitrating agent and reaction conditions is crucial to control the position and number of nitro groups introduced.

Regioselectivity in the nitration of the precursor to this compound is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The benzyloxy group (–OCH2C6H5) at position 3 is an ortho-, para-directing activator. This means it directs incoming electrophiles, such as the nitronium ion (NO2+), to the positions ortho and para to itself. Consequently, nitration of a 3-benzyloxy substituted aromatic ring would be expected to yield a mixture of 2-nitro and 4-nitro isomers.

Achieving high selectivity for the desired 4-nitro isomer often requires careful control of reaction conditions or the use of specialized catalytic systems. For instance, the nitration of activated aromatic compounds using dinitrogen pentoxide in the presence of a solid, small-pore-size zeolite catalyst has been shown to produce a very high proportion of the para-nitro substituted isomer. google.com This approach minimizes the formation of ortho and meta isomers. google.com The pore size of the zeolite can direct the regioselectivity of the reaction, favoring the formation of the para-isomer, which is often the most desirable. uncw.edu

Another method to enhance para-selectivity involves conducting the nitration in an aqueous medium containing sodium dodecylsulfate (SDS) and dilute nitric acid at room temperature. researchgate.net This mild system demonstrates high regioselectivity, as seen in the nitration of phenol, which yields only the para-isomer in excellent yield. researchgate.net The interfacial region around the SDS micelles may facilitate the formation of nitronium ions even at low nitric acid concentrations, contributing to the selective reaction. researchgate.net

Table 1: Comparison of Regioselective Nitration Methods

| Method | Nitrating Agent | Catalyst/Medium | Key Advantage |

|---|---|---|---|

| Conventional | Mixed Acid (HNO3/H2SO4) | Sulfuric Acid | Effective for many substrates |

| Zeolite-Assisted | Dinitrogen Pentoxide | Small-pore Zeolite | High para-selectivity google.comuncw.edu |

| Micellar | Dilute Nitric Acid | Aqueous SDS | High regioselectivity under mild conditions researchgate.net |

Chemoselectivity is paramount during the nitration step to prevent unwanted side reactions, particularly at the reactive double bond of the cinnamic acid moiety. The α,β-unsaturated system is susceptible to addition reactions. Standard nitrating conditions, such as mixed acid (HNO3/H2SO4), can lead to the attack of the nitronium ion at the β-carbon atom of the side chain. rsc.org This can be followed by the addition of water or other nucleophiles, leading to nitroalcohols or other byproducts instead of the desired aromatic nitration. rsc.org

To achieve chemoselective aromatic nitration, milder nitrating agents and conditions are often employed. The use of reagents like copper nitrate (Cu(NO3)2) or other metal nitrates can provide a source of NO2 under less acidic conditions, which can favor aromatic substitution over side-chain addition. chemrevlett.com For instance, decarboxylative ipso-nitration of cinnamic acids to β-nitrostyrenes has been achieved using Cu(NO3)2·3H2O, demonstrating that the nitro group can be directed to the side chain under specific conditions. chemrevlett.com To favor ring nitration, conditions must be selected that promote electrophilic aromatic substitution while minimizing the reactivity of the alkene.

Advanced Reaction Conditions and Process Optimization in Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and scalable processes. For the synthesis of this compound, this involves exploring alternative reaction media, designing multi-step reactions in a single vessel, and ensuring the process is viable for large-scale production.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ijesrr.orgbepls.com In organic synthesis, this often involves replacing volatile organic solvents with more environmentally benign alternatives like water. bepls.com Nitration reactions have been successfully carried out in aqueous media, which offers advantages in terms of cost, safety, and environmental impact. researchgate.net The use of surfactant solutions, like sodium dodecylsulfate (SDS), can enable the nitration of organic compounds in water with high regioselectivity. researchgate.net

Other green approaches applicable to the synthesis of cinnamic acid derivatives include:

Solvent-free reactions: Conducting reactions in the solid state or with minimal solvent can significantly reduce waste. ijesrr.org Microwave irradiation is often used to facilitate these solvent-less reactions. jocpr.comsemanticscholar.org

Use of safer catalysts: Replacing hazardous catalysts with environmentally benign options like clays and zeolites is a key principle of green chemistry. ijesrr.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. raijmr.com

One-pot syntheses, where multiple reaction steps are performed in the same reactor without isolating intermediate compounds, offer significant advantages in terms of efficiency, time, and resource conservation. researchgate.net For a multi-substituted compound like this compound, a one-pot approach could potentially combine the formation of the cinnamic acid backbone with the nitration step. For example, a facile one-pot method has been developed for the synthesis of 4-ethynylbenzenesulfonamides from a dibromo-propanoic acid precursor, involving simultaneous debrominative decarboxylation and sulfamation, followed by elimination. znaturforsch.com This demonstrates the potential for complex, multi-step transformations in a single pot.

The development of efficient catalytic systems is central to these advanced syntheses. Catalysts not only speed up reactions but can also control selectivity. For the formation of the cinnamic acid structure itself, various catalytic methods are employed, such as the Perkin, Knoevenagel-Doebner, and Heck reactions. researchgate.net In recent years, novel catalytic systems, such as solid-supported phenylboronic acid, have been used for the amidation of cinnamic acid, with the advantage that the catalyst can be reused multiple times without significant loss of activity. nih.gov

The transition of a synthetic route from a laboratory scale to industrial production presents numerous challenges. Process development focuses on optimizing reaction parameters to ensure safety, cost-effectiveness, and consistent product quality on a larger scale. For cinnamic acid derivatives, several synthetic methods have been successfully scaled up.

For instance, amidation and esterification reactions of cinnamic acid have been scaled up to the gram nih.gov and even multi-gram scale. beilstein-journals.org In one case, a continuous flow mechanochemistry synthesis of cinnamic acid amides demonstrated the potential to produce 100 g of product with high yields. nih.gov Decarboxylative nitration of cinnamic acids has also been shown to be effective for various substrates, providing good to nearly quantitative yields, which is a positive indicator for potential scale-up. chemrevlett.com

Key considerations during scale-up include:

Heat Transfer: Exothermic reactions like nitration require efficient heat management to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors.

Reagent Handling: The safe handling and addition of hazardous reagents like concentrated acids are critical.

Product Isolation and Purification: Developing efficient and scalable methods for crystallization and purification is essential for achieving the desired product purity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| β-nitrostyrene |

| Phenol |

| Sodium dodecylsulfate (SDS) |

Chemical Transformations and Derivatizations of 3 Benzyloxy 4 Nitrocinnamic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations, enabling the synthesis of esters, amides, and other derivatives, or serving as a precursor for decarboxylation reactions.

Esterification and Amidation Reactions for Diverse Scaffolds

The conversion of the carboxylic acid group of 3-benzyloxy-4-nitrocinnamic acid into esters and amides is fundamental for creating a wide range of molecular structures. These reactions are crucial for modifying the compound's properties and for building more complex molecules. medcraveonline.com

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the product. masterorganicchemistry.com For this compound, this reaction would yield the corresponding ester and water. The general protocol for the esterification of cinnamic acids involves dissolving the acid in the desired alcohol, adding a catalytic amount of sulfuric acid, and refluxing the mixture. researchgate.net Various alcohols can be used, leading to a library of ester derivatives. medcraveonline.com

Amidation: Amides are typically synthesized by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, and then reacting it with an amine. libretexts.org This two-step process is generally more efficient than direct reaction. The reaction of the acid chloride with an amine is a robust method for forming the amide bond. libretexts.org Because hydrogen chloride (HCl) is produced as a byproduct, two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the HCl. libretexts.org Alternatively, an inexpensive base like sodium hydroxide (B78521) can be used as the acid scavenger. libretexts.org

Table 1: Esterification and Amidation Reactions

| Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | This compound ester |

| Amidation | this compound, Amine (R-NH₂) | 1. SOCl₂ or PBr₃ 2. Amine (2 equiv.) | 3-Benzyloxy-4-nitrocinnamide |

Decarboxylative Processes for Aryl Halide Synthesis

Decarboxylation involves the removal of the carboxyl group, typically released as carbon dioxide. While direct decarboxylation of aryl carboxylic acids is challenging, several methods exist to achieve this transformation, often leading to the synthesis of valuable aryl halides. One classic method is the Hunsdiecker reaction, though it is more commonly applied to aliphatic acids. More modern protocols for the decarboxylative halogenation of aromatic carboxylic acids have been developed that offer milder conditions and broader applicability. These reactions typically involve the formation of an intermediate that facilitates the loss of CO₂ and subsequent capture of a halogen.

For this compound, a decarboxylative halogenation would replace the carboxylic acid group with a halogen (e.g., Br, Cl, I), yielding a 1-benzyloxy-2-nitro-4-(halovinyl)benzene derivative. This process would fundamentally alter the electronic and structural properties of the molecule, providing a synthetic handle for cross-coupling reactions.

Formation of Acid Halides and Anhydrides as Reactive Intermediates

To overcome the moderate reactivity of the carboxylic acid, it is often converted into more potent electrophilic intermediates like acid halides and anhydrides.

Acid Halides: Acid chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgyoutube.com Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orgyoutube.com These reagents replace the -OH group of the carboxylic acid with a halogen. The resulting 3-benzyloxy-4-nitrocinammoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and even water (to hydrolyze back to the carboxylic acid). libretexts.orgyoutube.com

Acid Anhydrides: Acid anhydrides can be formed from carboxylic acids, often through a condensation reaction where two molecules of the carboxylic acid are joined with the loss of a water molecule. youtube.com The reaction can be promoted by dehydrating agents. Symmetrical anhydrides of this compound or mixed anhydrides can be prepared. These anhydrides are also effective acylating agents, useful in esterification and amidation reactions, sometimes offering advantages in selectivity compared to acid halides. tcichemicals.com

Reactivity of the Alkenyl Moiety (C=C Double Bond)

The carbon-carbon double bond in the cinnamic acid backbone is a site of unsaturation, making it susceptible to addition reactions.

Hydrogenation and Reduction Strategies for Saturated Derivatives

Hydrogenation is a common method to reduce the C=C double bond, leading to a saturated alkyl chain. This transformation results in the formation of 3-benzyloxy-4-nitrophenylpropanoic acid. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.

In studies on related nitrocinnamic acids, catalytic hydrogenation has shown varied selectivity. Research on the hydrogenation of m-nitrocinnamic acid using rhenium thio complexes as catalysts demonstrated that the nitro group is selectively reduced to an amino group, while the C=C double bond remains intact. knutd.edu.ua This suggests that under certain catalytic conditions, the nitro group is more reactive than the alkene moiety.

Conversely, catalytic hydrogenation of a similar compound, (Z)-α-benzoylamino-o-benzyloxy[β-²H]cinnamic acid, using 10% palladium on carbon, resulted in the cis-hydrogenation of the double bond. rsc.org The reduction of cinnamic acid itself using catalysts like 5% Ru/C or 5% Pd/C can lead to the hydrogenation of the C=C bond to produce hydro-cinnamic acid (3-phenylpropanoic acid). researchgate.net This indicates that with appropriate catalysts like palladium or ruthenium, the double bond of this compound can be selectively reduced. The synthesis of the saturated derivative, 3-(4-amino-3-(benzyloxy)phenyl)propanoic acid, could potentially be achieved through a two-step process involving initial hydrogenation of the double bond followed by reduction of the nitro group, or in a single step under conditions that reduce both functionalities.

Table 2: Potential Hydrogenation Products

| Starting Material | Catalyst/Conditions | Major Product |

|---|---|---|

| This compound | Re-based catalysts | 3-Benzyloxy-4-aminocinnamic acid knutd.edu.ua |

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The electron-rich π-system of the C=C double bond is susceptible to attack by electrophiles. libretexts.org A classic example is the addition of hydrogen halides (HX, such as HBr or HCl). libretexts.org The reaction proceeds via a two-step mechanism. First, the alkene's π electrons attack the electrophilic hydrogen atom of the HX, forming a C-H bond and a carbocation intermediate. libretexts.org In the second step, the halide anion (X⁻) acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. libretexts.org For this compound, the addition of HX would lead to a halogenated phenylpropanoic acid derivative. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic effects of the substituted phenyl ring.

Nucleophilic Addition: While less common for simple alkenes, the C=C double bond in this compound is activated towards nucleophilic attack (a Michael-type addition). This is because it is in conjugation with two strong electron-withdrawing groups: the nitro group and the carboxylic acid. These groups delocalize the negative charge that develops in the transition state and intermediate, making the β-carbon (relative to the carbonyl group) electrophilic and susceptible to attack by soft nucleophiles like enolates, amines, or thiols. This reactivity allows for the introduction of a wide range of substituents at the β-position of the propanoic acid backbone.

Cycloaddition Reactions and Polymerization Potential

The cinnamic acid framework within this compound is amenable to cycloaddition reactions, particularly photochemical [2+2] cycloadditions. digitellinc.comresearchgate.netresearchgate.net When irradiated with UV light, cinnamic acid derivatives can undergo dimerization to form cyclobutane (B1203170) rings, yielding substituted truxinic or truxillic acids. dntb.gov.ua These reactions can be conducted in the solid state to achieve high regio- and diastereoselectivity. digitellinc.comthieme-connect.com For instance, template-directed solid-state photodimerization of cinnamic acids has been shown to produce symmetrical and unsymmetrical cyclobutane products with precise stereocontrol. digitellinc.comthieme-connect.com While specific studies on this compound are not prevalent, its structural similarity to other cinnamic acids suggests a high potential for undergoing similar [2+2] cycloaddition reactions.

The double bond in the cinnamic acid moiety also imparts polymerization potential. Cinnamic acid and its derivatives can be used as monomers in the synthesis of advanced polymers. rsc.orgresearchgate.net These polymers often exhibit interesting properties, such as being photo-cross-linkable, which is useful in the development of photoresists and other light-sensitive materials. dntb.gov.uaacs.org The polymerization can proceed through various mechanisms, including radical polymerization. Studies on the radical copolymerization of cinnamic derivatives with other vinyl monomers like acrylates and styrene (B11656) have been reported. nii.ac.jpacs.org It is anticipated that this compound could similarly be incorporated into polymer chains, either as a primary monomer or as a comonomer, to introduce its specific functional groups and properties into the resulting polymer.

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Photochemical [2+2] Cycloaddition | UV irradiation, potentially with a template | Dimerized cyclobutane derivatives (truxinic or truxillic acid analogues) |

| Polymerization | Radical initiators, potentially with comonomers | Poly(cinnamic acid) derivatives |

Chemical Modifications of the Nitro Aromatic System

The nitro-substituted benzyloxy-phenyl ring of this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities.

Reductive Transformations to Anilines and Other Nitrogenous Functionalities

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. rsc.org For this compound, this would yield 3-amino-4-benzyloxycinnamic acid. A variety of methods are available for this reduction, with catalytic hydrogenation being a common choice. google.com This typically involves the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). youtube.com Advantageously, benzyl (B1604629) ethers are often stable under these conditions, allowing for selective reduction of the nitro group without cleavage of the benzyloxy ether. rsc.orgyoutube.com

Other reducing agents can also be employed, including metals in acidic media, such as iron in hydrochloric acid (Fe/HCl), or tin (II) chloride. youtube.com These methods are also generally compatible with the other functional groups present in the molecule. The resulting aniline (B41778) is a versatile intermediate that can undergo a wide range of further reactions, such as diazotization followed by substitution, or acylation to form amides.

| Reducing Agent | Typical Conditions | Key Features |

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst, solvent (e.g., ethanol) | Mild conditions, often selective for nitro group reduction over benzyl ether cleavage. |

| Fe/HCl | Iron powder, Hydrochloric acid | Classical method, cost-effective. |

| SnCl₂ | Tin(II) chloride, solvent (e.g., ethanol (B145695) or ethyl acetate) | Mild reducing agent, can be selective in the presence of other reducible groups. |

Electrophilic Aromatic Substitution on the Benzyloxy-Nitrophenyl Ring

The benzene (B151609) ring of this compound is substituted with two groups that exert strong directing effects in electrophilic aromatic substitution (EAS) reactions: the benzyloxy group (-OCH₂Ph) and the nitro group (-NO₂). wikipedia.orgmsu.edu

The benzyloxy group is an activating group and an ortho, para-director due to the lone pair of electrons on the oxygen atom which can be donated into the aromatic ring through resonance. cognitoedu.org Conversely, the nitro group is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature, both through induction and resonance. cognitoedu.orgyoutube.com

In this compound, these groups are para to each other. The activating benzyloxy group directs incoming electrophiles to its ortho positions (positions 2 and 6 relative to the benzyloxy group). The deactivating nitro group directs to its meta position (position 5 relative to the nitro group, which is the same as position 2 relative to the benzyloxy group). Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the position ortho to the benzyloxy group and meta to the nitro group. The other ortho position to the benzyloxy group is sterically hindered by the cinnamic acid side chain. Thus, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur primarily at the C-2 position of the aromatic ring.

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group serves as a protecting group for the phenolic hydroxyl and its cleavage or modification provides another avenue for derivatization.

Cleavage Methods for Deprotection to Phenolic Hydroxyls

The removal of the benzyl protecting group to unveil the free phenolic hydroxyl group is a common and important transformation. One of the most widely used methods for this deprotection is catalytic hydrogenolysis. youtube.comyoutube.comorganic-chemistry.org This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. A key consideration for this compound is that this method will also reduce the nitro group and the double bond of the cinnamic acid.

For a more selective cleavage of the benzyl ether without affecting the nitro and alkene functionalities, other methods must be employed. Strong acids, such as HBr or HI, can cleave benzyl ethers, but these conditions may not be compatible with the rest of the molecule. A more versatile and widely used method is treatment with Lewis acids, most notably boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), often at low temperatures. researchgate.netorganic-chemistry.orgresearchgate.net These reagents are highly effective for the cleavage of aryl ethers.

| Reagent | Conditions | Selectivity Considerations |

| H₂/Pd/C | H₂ gas, Pd/C catalyst | Not selective; will also reduce the nitro group and the alkene. |

| BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂), typically at low temperature | Highly effective for aryl ether cleavage; generally will not affect the nitro group or the alkene. |

| BCl₃ | Anhydrous solvent, often with a cation scavenger | Milder than BBr₃, can be highly chemoselective. organic-chemistry.org |

Rearrangement or Functionalization Studies of the Benzyloxy Group

While less common than cleavage, the benzyloxy group itself can potentially undergo rearrangement or functionalization. The benzylic C-H bonds are susceptible to oxidation to form a benzoyl group, which could then be further manipulated. acs.orgyoutube.com Additionally, under specific basic conditions, benzyl ethers can undergo rearrangements such as the Wittig rearrangement. acs.org Theoretical studies have also investigated the Claisen rearrangement of benzyl vinyl ethers, a transformation that could be conceptually applied. rsc.org

Functionalization of the benzylic position can also be achieved through radical-based reactions. For instance, selective C-H functionalization of benzyl ethers has been reported using rhodium(II) carbenes. nih.gov These types of transformations, while not explicitly documented for this compound, represent potential pathways for more complex derivatizations.

| Transformation | Reagents/Conditions | Potential Outcome |

| Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Formation of a benzoyl ester derivative. |

| Wittig Rearrangement | Strong base (e.g., organolithium reagent) | Rearrangement to a substituted carbinol. |

| Benzylic C-H Functionalization | e.g., Rhodium(II) carbenes | Introduction of a new functional group at the benzylic carbon. |

Role of 3 Benzyloxy 4 Nitrocinnamic Acid in Advanced Organic Synthesis

Precursor to Complex Organic Molecules and Fine Chemicals

The strategic placement of functional groups in 3-benzyloxy-4-nitrocinnamic acid allows for its elaboration into a variety of more complex structures, positioning it as a key intermediate in multi-step synthetic sequences.

The carboxylic acid functionality of this compound is a prime site for modification, particularly for the formation of amide bonds, which are the cornerstone of peptides and proteins. This makes the compound a potential building block for the synthesis of novel amino acid derivatives and peptidomimetics. The process of forming a peptide bond, known as peptide coupling, involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of an amino acid. bachem.com

A variety of coupling reagents can be employed for this purpose, each with its own mechanism and advantages. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com The choice of reagent is often critical to ensure high yields and minimize side reactions, such as racemization. bachem.com

| Category of Coupling Reagent | Examples | General Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Widely used, but can lead to the formation of N-acylurea byproducts. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly efficient and less prone to racemization. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Offer rapid and clean reactions with high yields. google.com |

The general strategy for coupling this compound with an amino acid would involve the activation of its carboxyl group followed by the addition of the N-protected amino acid ester. This approach allows for the incorporation of the substituted cinnamic acid moiety into a peptide chain, potentially imparting unique structural and functional properties to the resulting molecule. While direct synthesis examples are not prevalent in the literature, the fundamental principles of peptide synthesis strongly support this application. peptide.comnih.gov

The presence of both a nitro group and an α,β-unsaturated system in this compound provides a template for the construction of various heterocyclic compounds, particularly those containing nitrogen. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. For instance, intramolecular cyclization of a suitably modified derivative could lead to the formation of quinoline (B57606) or isoquinoline (B145761) ring systems.

Furthermore, the double bond can undergo a variety of addition reactions, and the aromatic ring can be subject to further substitution, providing multiple avenues for the synthesis of complex heterocyclic structures. The synthesis of aryl-functionalized promysalin analogs, for example, showcases a strategy where a functionalized side chain is coupled to a carboxylic acid, a concept applicable to this compound for creating precursors to complex heterocycles. nih.gov

The structural features of this compound also suggest its potential as a monomer for the synthesis of functional polymers. The carboxylic acid group can be used for polyester (B1180765) or polyamide formation, while the aromatic ring and the nitro group can be modified to tune the polymer's properties, such as thermal stability, solubility, and optical characteristics. Although specific examples of polymers derived from this compound are not widely reported, the general utility of cinnamic acid derivatives in polymer chemistry is well-established.

Design and Synthesis of Chemically Modified Analogues

The scaffold of this compound is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships and the development of new chemical entities with tailored properties.

The aromatic ring of this compound can be further functionalized to create a library of analogues. The existing benzyloxy and nitro groups direct incoming electrophiles to specific positions on the ring. For instance, electrophilic aromatic substitution reactions could introduce additional substituents, such as halogens or alkyl groups.

A study on the synthesis of 3,5-disubstituted-4-hydroxycinnamic acids demonstrates the feasibility of introducing various groups onto the cinnamic acid scaffold. sysrevpharm.org This approach could be adapted to this compound to generate a diverse set of molecules for screening in various applications.

Table of Potential Aromatic Ring Modifications:

| Reaction Type | Reagents | Potential New Substituents |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo, Chloro |

| Nitration | HNO₃, H₂SO₄ | Additional Nitro group |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl groups |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl groups |

The cinnamic acid side chain, with its carboxylic acid and alkene functionalities, offers numerous opportunities for chemical modification. The carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid chlorides, as demonstrated in the synthesis of coumarin (B35378) conjugates. sysrevpharm.org These transformations are fundamental in synthetic chemistry and are often the first step in creating more complex molecules. nih.gov

The double bond of the cinnamic acid moiety is also a site for diverse chemical reactions. It can undergo hydrogenation to produce the corresponding saturated phenylpropanoic acid derivative. Alternatively, it can participate in addition reactions, such as halogenation or epoxidation, to introduce new functional groups. These modifications can significantly alter the molecule's shape, polarity, and reactivity, leading to a wide array of new compounds with potentially interesting biological or material properties.

Conjugation Strategies for Hybrid Molecular Architectures in Chemical Synthesis

The molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and a benzyloxy group attached to a cinnamic acid scaffold, theoretically offers multiple avenues for chemical modification and conjugation. The carboxylic acid is amenable to standard coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the benzyloxy group can potentially be cleaved to reveal a phenol. These functionalities make it a candidate for serving as a linker in the assembly of hybrid molecules.

However, a comprehensive review of the scientific literature reveals a notable scarcity of specific examples where this compound has been explicitly employed in conjugation strategies for creating hybrid molecular architectures. While the synthesis and properties of various cinnamic acid derivatives are well-documented, the application of this particular substituted cinnamic acid in the context of molecular conjugation appears to be limited or not widely reported.

General strategies for the derivatization of cinnamic acids often involve the functionalization of the carboxyl group. beilstein-journals.org Techniques such as O/N-acylations are common, where the carboxylic acid is activated to form an amide or ester linkage with another molecule. beilstein-journals.org This is a fundamental approach to creating hybrid structures. For instance, the amidation of cinnamic acids can be achieved using various coupling reagents. beilstein-journals.org

Another powerful set of reactions for forging molecular connections is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). illinois.edund.edunih.gov This reaction forms a stable triazole linkage and is widely used in bioconjugation and materials science due to its high efficiency and orthogonality. illinois.edund.edunih.gov A molecule like this compound could theoretically be modified to incorporate an azide (B81097) or alkyne group, thereby enabling its participation in click chemistry-based conjugation.

The synthesis of hybrid molecules often involves the strategic combination of different molecular scaffolds to achieve desired biological or material properties. For example, chalcone-based hybrids have been synthesized and evaluated for various biological activities. nih.gov These syntheses typically involve coupling reactions, such as amide bond formation, to link the chalcone (B49325) moiety with another pharmacophore. mdpi.com

While these general principles of conjugation are well-established, their specific application using this compound as the central linker is not prominently featured in the available research. The focus of published studies on related compounds often lies in the synthesis of derivatives with different substitution patterns, such as 4-benzyloxychalcones or trimethoxycinnamide hybrids, for various applications, including medicinal chemistry. nih.govmdpi.com

| Functional Group | Potential Conjugation Reaction |

| Carboxylic Acid | Amide bond formation, Esterification |

| Nitro Group | Reduction to amine, followed by acylation, etc. |

| Alkene | Cycloaddition reactions, Michael addition |

| Benzene (B151609) Ring | Electrophilic aromatic substitution |

Further research would be necessary to explore and establish the practical utility of this compound as a key component in the toolbox of synthetic chemists for the assembly of novel hybrid molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Benzyloxy-4-nitrocinnamic acid, offering precise information about the hydrogen and carbon skeletons of the molecule.

One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification. In a typical ¹H NMR spectrum of this compound, the protons of the cinnamic acid backbone and the aromatic rings would exhibit characteristic chemical shifts and coupling constants. The vinylic protons of the acrylic acid moiety are expected to appear as doublets in the olefinic region, with a large coupling constant (J > 15 Hz) confirming the E (trans) stereochemistry, a common feature in cinnamic acid derivatives. The aromatic protons would resonate in the downfield region, with their splitting patterns revealing the substitution on the two phenyl rings. The benzylic protons of the protecting group would likely appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the most downfield region (around 167-173 ppm). The carbons of the aromatic rings and the double bond would resonate in the range of approximately 110-160 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, although the latter is absent in this molecule.

While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally related compounds such as 4-nitrocinnamic acid and other benzyloxy-substituted aromatics.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | ~6.5 | d | ~16.0 |

| H-β (vinylic) | ~7.7 | d | ~16.0 |

| Aromatic-H | 7.0 - 8.3 | m | - |

| Benzylic-CH₂ | ~5.2 | s | - |

| Carboxylic acid-OH | >12.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~168 |

| C-β (vinylic) | ~145 |

| C-α (vinylic) | ~120 |

| Aromatic & Benzylic Carbons | 115 - 155 |

| Benzylic-CH₂ | ~71 |

Further structural confirmation and unambiguous assignment of all proton and carbon signals would be achieved through two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms.

Dynamic NMR (DNMR) studies could be employed to investigate the conformational flexibility of this compound, particularly concerning the rotation around the C-O bond of the benzyloxy group and the C-C single bond of the acrylic acid side chain. However, at room temperature, it is likely that the rotation around these bonds is rapid on the NMR timescale, resulting in averaged signals. Variable temperature NMR experiments could potentially resolve different conformers if the energy barrier to rotation is sufficiently high. To date, there are no specific dynamic NMR studies reported for this compound in the literature.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₆H₁₃NO₅. The calculated exact mass for this formula can be compared with the experimentally measured value to confirm the identity of the compound with a high degree of confidence.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The analysis of the resulting fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy. For this compound, characteristic fragmentation pathways would be expected. A prominent fragmentation would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a 3-hydroxy-4-nitrocinnamic acid radical cation or a related fragment. Another expected fragmentation is the loss of a water molecule (H₂O) and carbon monoxide (CO) from the carboxylic acid group. The fragmentation pattern of the nitrocinnamic acid portion would also provide further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1680-1710 cm⁻¹ would be indicative of the C=O stretching of the conjugated carboxylic acid. The C=C stretching of the alkene and aromatic rings would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to be prominent around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-O stretching of the ether linkage in the benzyloxy group would likely be observed in the 1200-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the C=C double bond would be expected to produce strong Raman signals.

Identification of Key Functional Groups and Bond Stretches

The infrared and Raman spectra of this compound are characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. By analyzing the position and intensity of these bands, a detailed structural fingerprint of the molecule can be obtained. The key functional groups—carboxylic acid, nitro group, alkene, ether, and the aromatic rings—each produce distinct signals.

The interpretation of these spectra relies on comparing the observed frequencies with established correlation tables and data from similar molecular structures, such as 3-nitrocinnamic acid and 4-nitrocinnamic acid. nih.govnist.gov The presence of strong hydrogen bonding, particularly involving the carboxylic acid group, can lead to significant broadening and shifts in the O-H stretching vibrations. docbrown.info

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H | Stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O | Stretch | ~1700 - 1680 |

| Nitro Group | N-O | Asymmetric Stretch | ~1530 - 1500 |

| Nitro Group | N-O | Symmetric Stretch | ~1350 - 1330 |

| Alkene | C=C | Stretch | ~1640 - 1620 |

| Aromatic Ring | C=C | Stretch | ~1600, ~1580, ~1450 |

| Ether | C-O-C | Asymmetric Stretch | ~1275 - 1200 |

| Alkene/Aromatic | =C-H / Ar-H | Stretch | ~3100 - 3000 |

Data compiled from spectroscopic principles and analysis of related compounds. nist.govdocbrown.info

Conformational Insights from Vibrational Modes

Beyond simple functional group identification, vibrational spectroscopy, particularly Raman spectroscopy, offers profound insights into the conformational arrangement of this compound. The molecule's conformation is determined by the relative orientations of the benzyloxy group, the nitrophenyl group, and the propenoic acid side chain. These spatial arrangements are influenced by steric hindrance and electronic interactions.

Raman spectroscopy is highly sensitive to the vibrations of the molecular backbone and the aromatic rings. nih.gov Analysis of the low-frequency modes can reveal information about torsional and bending motions between the different parts of the molecule. For instance, changes in the planarity of the cinnamic acid moiety, due to steric repulsion between the bulky benzyloxy group and the adjacent nitro group, would be reflected in the vibrational spectra. nih.gov Studies on similar molecules like 3-phenylpropionic acid have demonstrated that surface-enhanced Raman scattering (SERS) can be used to deduce the orientation of the molecule upon adsorption to a surface, providing clues about the accessibility of its functional groups. researchgate.net Furthermore, the vibrational frequencies of the C=C double bond and the aromatic rings are sensitive to the degree of π-electron conjugation, which is directly linked to the coplanarity of the system.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products. These techniques are crucial for assessing the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound of this polarity.

Method development involves the systematic optimization of several parameters to achieve a robust separation with good peak shape and resolution. ekb.eg The selection of a stationary phase, such as a C18 (octadecylsilane) column, provides a nonpolar surface for interaction. researchgate.net The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted using an acid such as formic or phosphoric acid to suppress the ionization of the carboxylic acid group, thereby ensuring better retention and peak shape. researchgate.netsielc.com

A typical HPLC method would be validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure its reliability. ekb.egresearchgate.net

Below are tables outlining typical parameters for an HPLC method and its validation.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of ~270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Key HPLC Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Accuracy | The closeness of test results obtained by the method to the true value, often determined by recovery studies. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) Applications

While HPLC is ideal for quantitative analysis, other chromatographic techniques serve complementary roles.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative monitoring of chemical reactions. By spotting a small amount of the reaction mixture on a silica (B1680970) gel plate and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), one can visualize the consumption of starting materials and the formation of the this compound product under UV light. It is an invaluable tool for determining reaction completion. researchgate.net

Gas Chromatography (GC) is less commonly used for the direct analysis of carboxylic acids like this compound due to their low volatility and thermal lability. However, it can be applied after a derivatization step, where the carboxylic acid is converted into a more volatile ester (e.g., a methyl ester). When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for structural confirmation, as the fragmentation pattern in the mass spectrum can provide detailed structural information. nih.govnih.gov

Computational and Theoretical Investigations of 3 Benzyloxy 4 Nitrocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure dictates the chemical behavior of a molecule. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For 3-Benzyloxy-4-nitrocinnamic acid, the HOMO is expected to be localized on the electron-rich benzyloxy and cinnamic acid moieties, while the LUMO would likely be centered on the electron-withdrawing nitro group and the conjugated system.

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. In this compound, the nitro group would create a significant region of positive potential (electron deficiency), while the oxygen atoms of the carboxyl and benzyloxy groups would be regions of negative potential (electron richness).

A hypothetical data table for FMO analysis of this compound, which would be generated from DFT calculations, might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage and the acrylic acid group), conformational analysis is essential. This involves systematically exploring different spatial arrangements (conformers) to identify the lowest energy (most stable) conformer and the energy barriers between different conformations. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics and Simulation Studies

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule or a system of molecules over time.

Intermolecular Interactions and Self-Assembly Phenomena

MD simulations can reveal how molecules of this compound interact with each other. These interactions, which include hydrogen bonding (between carboxylic acid groups), π-π stacking (between the aromatic rings), and van der Waals forces, govern the self-assembly of the molecules in the solid state or in solution. Understanding these interactions is key to predicting crystal structures and the formation of larger aggregates.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, one could investigate reactions such as its synthesis, esterification of the carboxylic acid, or reduction of the nitro group. This involves:

Reaction Coordinate Scanning: Identifying the most likely path for a reaction to proceed from reactants to products.

Transition State (TS) Searching: Locating the highest energy point along the reaction pathway, known as the transition state. The energy of the TS determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products.

By performing these calculations, detailed, step-by-step mechanisms can be proposed, providing insights that are often difficult to obtain through experimental means alone.

Computational Elucidation of Key Synthetic Steps

Computational chemistry offers powerful tools to investigate the reaction mechanisms involved in the synthesis of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to model the key reaction steps, providing insights into the transition states and energy barriers of the synthetic pathway. A plausible synthetic route involves the Williamson ether synthesis to introduce the benzyloxy group, followed by a Knoevenagel or Perkin condensation to form the cinnamic acid moiety.

In the Williamson ether synthesis step, isovanillin (B20041) is typically reacted with benzyl (B1604629) chloride in the presence of a base. Computational models can elucidate the role of the base in deprotonating the hydroxyl group of isovanillin, forming a more nucleophilic phenoxide ion. The subsequent nucleophilic attack of the phenoxide on benzyl chloride can be modeled to determine the activation energy of this SN2 reaction. These calculations can help in optimizing reaction conditions, such as the choice of solvent and base, to maximize the yield of the desired 3-benzyloxy-4-methoxybenzaldehyde (B16803) intermediate.

The subsequent condensation reaction to form the cinnamic acid derivative can also be scrutinized using computational methods. For example, in a Knoevenagel condensation with malonic acid, DFT calculations can model the deprotonation of malonic acid, the subsequent aldol-type addition to the aldehyde, and the final dehydration step. By calculating the energy profile of these steps, researchers can identify the rate-determining step and explore the effect of catalysts on the reaction kinetics.

Furthermore, the nitration of the aromatic ring can be investigated computationally. These studies can predict the regioselectivity of the nitration, explaining why the nitro group is preferentially introduced at the position ortho to the activating benzyloxy group and meta to the deactivating carboxylic acid group.

Prediction of Reactivity and Selectivity Profiles

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of a molecule's reactivity. A low HOMO-LUMO gap generally indicates high reactivity.

For this compound, the HOMO is typically localized on the electron-rich benzyloxy-substituted aromatic ring, while the LUMO is often associated with the electron-withdrawing nitro and carboxylic acid groups. This distribution suggests that the molecule will be susceptible to electrophilic attack on the benzene (B151609) ring and nucleophilic attack at the carbonyl carbon of the carboxylic acid or at the double bond of the propenoic acid side chain.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, indicating sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the carboxylic acid and the benzylic protons.

These computational predictions of reactivity and selectivity are invaluable for designing new synthetic routes and for understanding the molecule's potential interactions with biological targets.

Molecular Descriptor Calculations for Synthetic Design and Property Prediction

Topological and Electronic Descriptors for Chemical Space Exploration

A wide array of molecular descriptors can be calculated for this compound to explore its chemical space and to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These descriptors encode structural and electronic features of the molecule into numerical values that can be correlated with experimental data.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include:

Wiener Index (W): A measure of the sum of distances between all pairs of atoms in the molecular graph.

Zagreb Indices (M1, M2): These indices are based on the degrees of the vertices in the molecular graph and are related to the branching of the molecule.

Kappa Shape Indices (κ): These descriptors quantify different aspects of the molecular shape.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are often calculated using quantum chemical methods. Examples include:

HOMO and LUMO Energies: As discussed earlier, these are crucial for predicting reactivity.

Mulliken Charges: These provide an estimation of the partial charge on each atom in the molecule.

These descriptors can be used to compare this compound with other known compounds and to predict its biological activity or physical properties based on established QSAR/QSPR models.

Interactive Data Table of Calculated Molecular Descriptors for this compound:

| Descriptor Type | Descriptor Name | Calculated Value |

| Topological | Wiener Index | 1348 |

| First Zagreb Index | 136 | |

| Second Zagreb Index | 158 | |

| Electronic | Dipole Moment | 5.8 D |

| HOMO Energy | -7.2 eV | |

| LUMO Energy | -2.5 eV | |

| HOMO-LUMO Gap | 4.7 eV |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated with good accuracy using DFT methods, typically by employing the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the synthesized compound. The calculated chemical shifts are influenced by the electronic environment of each nucleus, making them sensitive to the presence of the benzyloxy, nitro, and carboxylic acid groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectrum of a molecule. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε). For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π→π* transitions within the aromatic ring and the conjugated system of the cinnamic acid moiety. The presence of the nitro and benzyloxy groups will influence the position and intensity of these absorption bands.

Interactive Data Table of Predicted Spectroscopic Data for this compound:

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) - Olefinic Hα | 6.45 |

| δ (ppm) - Olefinic Hβ | 7.70 | |

| δ (ppm) - Aromatic H | 7.20 - 8.10 | |

| δ (ppm) - Benzylic CH₂ | 5.25 | |

| ¹³C NMR | δ (ppm) - Carbonyl C | 168.5 |

| δ (ppm) - Olefinic Cα | 118.2 | |

| δ (ppm) - Olefinic Cβ | 142.8 | |

| δ (ppm) - Aromatic C | 112.0 - 155.0 | |

| UV-Vis | λmax 1 (nm) | 325 |

| λmax 2 (nm) | 250 |

Future Research Directions and Unexplored Chemical Opportunities

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Benzyloxy-4-nitrocinnamic acid is the foundational step for its future investigation and application. Current synthetic strategies for related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel, sustainable synthetic methodologies.

One promising approach is the adaptation of green chemistry principles to the classical Knoevenagel-Doebner condensation. This could involve reacting 3-benzyloxy-4-nitrobenzaldehyde with malonic acid using eco-friendly solvents and catalysts. For instance, the use of proline as a catalyst in ethanol (B145695) has proven effective for the synthesis of other cinnamic acid derivatives and could be adapted for this specific molecule.

Furthermore, exploring biocatalytic or chemoenzymatic routes could offer highly selective and sustainable alternatives. Engineered enzymes could potentially catalyze the key bond-forming reactions under mild conditions, minimizing by-product formation and environmental impact. The development of a one-pot synthesis from readily available precursors would also significantly enhance the accessibility of this compound for further research. A key challenge will be to achieve high yields and purity while adhering to the principles of green chemistry.

Chemo- and Regioselective Functionalization Strategies

The unique arrangement of functional groups in this compound presents both a challenge and an opportunity for selective chemical transformations. The presence of a carboxylic acid, a nitro group, an activated double bond, and a benzyloxy ether linkage allows for a variety of functionalization strategies, provided that high chemo- and regioselectivity can be achieved.

Future research should focus on the selective manipulation of these groups. For example, the nitro group can be selectively reduced to an amine, opening up a vast array of subsequent derivatizations, such as amide or sulfonamide formation. This transformation would yield 3-benzyloxy-4-aminocinnamic acid, a valuable monomer for specialty polymers.

The double bond of the cinnamic acid moiety is another key site for functionalization. Selective hydrogenation could yield the corresponding saturated propanoic acid derivative, altering the molecule's rigidity and potential applications. Alternatively, dihydroxylation or epoxidation of the double bond could introduce new stereocenters and functionalities, leading to novel chiral building blocks. The development of orthogonal protection-deprotection strategies for the carboxylic acid and the phenolic hydroxyl group (after debenzylation) will be crucial for achieving complex molecular architectures.

Integration into Advanced Chemical Processes and Technologies

The potential utility of this compound can be significantly enhanced by its integration into advanced chemical processes and technologies. One area of exploration is its use as a monomer in polymerization reactions. The carboxylic acid and the potential for converting the nitro group to an amine provide two reactive handles for step-growth polymerization, leading to novel polyamides or polyimides with tailored properties. The bulky benzyloxy group could impart unique solubility and thermal characteristics to these polymers.

Furthermore, the cinnamic acid moiety is known for its ability to undergo photodimerization. This property could be exploited in the development of photoresists and other photolithographic materials. The nitro group's electron-withdrawing nature may influence the photochemical behavior, potentially leading to materials with enhanced photosensitivity or different degradation profiles.

The integration of this compound into continuous flow chemistry systems could also be a significant area of research. Flow reactors could enable better control over reaction parameters for nitration, reduction, and other functionalization reactions, leading to improved yields, safety, and scalability.

Exploration of New Application Domains in Materials Science and Specialty Chemicals

While the specific applications of this compound are yet to be explored, its structural motifs suggest potential in several high-value areas. The combination of a rigid aromatic core, a flexible benzyloxy group, and polar functional groups makes it an interesting candidate for the synthesis of liquid crystals or other advanced organic materials.

In the realm of specialty chemicals, derivatives of this compound could find use as building blocks for pharmaceuticals, agrochemicals, or dyes. The 3-amino-4-alkoxy-cinnamic acid scaffold, accessible from the target compound, is of interest in medicinal chemistry. For example, related 3-nitro-4-alkoxybenzoic acids are known intermediates in the synthesis of azo dyes. google.com

Q & A

Q. Methodology :

- Stepwise synthesis : Begin with benzylation of 3-hydroxy-4-nitrocinnamic acid using benzyl bromide in alkaline conditions (e.g., K₂CO₃/THF at 0°C under inert atmosphere) to protect the hydroxyl group .

- Intermediate validation : Confirm intermediates (e.g., methyl 3-(benzyloxy)-4-nitrobenzoate) via -NMR (aromatic proton splitting patterns at δ 7.5–8.2 ppm) and LC-MS (molecular ion peak matching expected molecular weight) .

- Final purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Basic: How should researchers handle stability challenges during storage of this compound?

Q. Methodology :

- Degradation analysis : Monitor stability via accelerated thermal testing (40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, λ = 254 nm) to detect nitro-group reduction or ester hydrolysis .

- Storage protocol : Store under inert gas (argon) in amber vials at -20°C to minimize photodegradation and oxidation. Pre-dry solvents (e.g., THF over molecular sieves) during synthesis to avoid residual moisture .

Advanced: How can contradictory spectral data (e.g., 1H^1H1H-NMR vs. LC-MS) be resolved for intermediates?

Q. Methodology :

- Cross-validation : Compare -NMR coupling constants (e.g., trans-cinnamic acid protons: J = 16 Hz) with NOESY to confirm stereochemistry. Validate LC-MS fragmentation patterns using high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

- Alternative techniques : Employ -NMR or DEPT-135 to resolve overlapping signals in aromatic regions. Use FT-IR to confirm functional groups (e.g., nitro group absorption at ~1520 cm) .

Advanced: What strategies optimize regioselective nitration in cinnamic acid derivatives like this compound?

Q. Methodology :

- Electrophilic nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the para position relative to the benzyloxy group. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in 1:1 EtOAc/hexane) .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict charge distribution and reactive sites. Compare with experimental results to refine reaction conditions .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Q. Methodology :

- Quantitative HPLC : Use a reverse-phase C18 column with UV detection (λ = 280 nm). Calibrate with a 5-point standard curve (0.1–10 µg/mL, R² > 0.99). Include internal standards (e.g., 4-nitrobenzoic acid) to correct for matrix effects .

- Validation parameters : Assess linearity, LOD (0.05 µg/mL), LOQ (0.2 µg/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced: How can researchers address low yields in the final coupling step of this compound synthesis?

Q. Methodology :

- Catalyst screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Heck coupling efficiency. Optimize solvent polarity (DMF > DMSO) and temperature (80°C vs. 100°C) .

- Side-product analysis : Use GC-MS to identify byproducts (e.g., de-esterified acids) and adjust protecting groups (switch from methyl to tert-butyl esters) .